Bisantrene, chemically known as 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride, is a synthetic anthracene derivative developed as a potential anti-cancer agent. [] Its structure shares similarities with anthracyclines like doxorubicin, but with purportedly lower cardiotoxicity. Bisantrene has been the subject of numerous clinical trials, exploring its potential in treating various cancers, particularly acute myeloid leukemia (AML). [] Despite extensive research, it has not reached widespread clinical use.
Bisantrene is derived from anthracenedione, a class of compounds known for their antitumor properties. Its chemical structure allows for interaction with DNA, which is central to its function as an anticancer drug. The compound has been studied in various clinical settings, showing promise particularly in hematological malignancies and solid tumors.
Bisantrene synthesis typically involves several steps that transform simpler precursors into the final compound. One notable method begins with the treatment of a precursor compound (BISA-001) with lead(IV) acetate in acetic acid, leading to the formation of BISA-002, which is an intermediate in the synthesis process .
The synthesis is characterized by:
Bisantrene's molecular structure can be described by its unique arrangement of carbon atoms forming an anthracene backbone with additional functional groups that enhance its biological activity.
Bisantrene undergoes various chemical reactions that are pivotal for its function as an antitumor agent.
The primary mechanism through which bisantrene exerts its anticancer effects involves binding to specific sites on the DNA molecule.
Bisantrene exhibits several physical and chemical properties that influence its behavior as a therapeutic agent.
Bisantrene has several applications in scientific research and potential clinical use:
Bisantrene (9,10-anthracenedicarboxaldehyde-bis[(4,5-dihydro-1H-imidazole-2-yl)hydrazine] dihydrochloride) is a synthetic anthracene derivative with the molecular formula C₂₂H₂₂N₈ and a molecular weight of 398.46 g/mol. Its structure features a planar anthracene core flanked by two hydrazone side chains terminating in 4,5-dihydro-1H-imidazol-2-yl (iminohydrazide) groups, creating a symmetric bishydrazone configuration. This planar polyaromatic system enables DNA intercalation, while the protonatable imino nitrogen atoms (pKa ~7.4) confer water solubility under acidic conditions but precipitation at physiological pH [2] [5] [9].
The compound crystallizes as a fluorescent orange solid and exhibits distinctive spectral properties: UV-Vis λₘₐₓ at 242 nm and 420 nm in methanol, with fluorescence emission at 540 nm. This fluorescence signature has facilitated DNA-binding studies, revealing preferential intercalation at adenine-thymine (A-T) rich regions through minor groove interactions [1] [7]. Bisantrene's planar chromophore allows strong intercalative binding, with a DNA-binding constant (Kₐ) of approximately 10⁵ M⁻¹, comparable to classical intercalators like ethidium bromide [1] [7].
Table 1: Key Physicochemical Properties of Bisantrene
Property | Value/Characteristic |
---|---|
Molecular Formula | C₂₂H₂₂N₈ |
Molecular Weight | 398.46 g/mol |
Crystal Form | Orange to red crystalline solid |
UV-Vis Absorbance (MeOH) | 242 nm, 420 nm |
Fluorescence Emission | 540 nm |
Solubility (pH 7.4) | <0.1 mg/mL (insoluble) |
Solubility (acidic pH) | Soluble (as dihydrochloride salt) |
DNA-Binding Constant (Kₐ) | ~10⁵ M⁻¹ |
The compound's limited aqueous solubility at physiological pH (≤0.1 mg/mL) presents significant pharmaceutical challenges. This insolubility stems from the precipitation of the free base form at neutral pH, which has been associated with venous irritation, phlebitis, and tissue deposition upon intravenous administration. The dihydrochloride salt form provides adequate solubility for acidic infusion solutions but precipitates upon dilution in blood, necessitating specialized formulation approaches [3] [4].
The synthetic route to bisantrene begins with anthracene-9,10-dicarboxaldehyde (1). Oxidation using lead tetraacetate [Pb(OAc)₄] in acetic acid yields the dialdehyde intermediate (2). Subsequent condensation with two equivalents of aminoguanidine (specifically, 4,5-dihydro-1H-imidazol-2-yl hydrazine) in refluxing ethanol generates the bis-hydrazone product as the dihydrochloride salt [2] [4]. This efficient two-step process enables large-scale production, though purification remains challenging due to the compound's aggregation tendencies.
To address solubility limitations, multiple prodrug strategies have been explored:
Table 2: Bisantrene Derivatives and Their Properties
Derivative | Key Modification | Improved Property |
---|---|---|
Bis(phosphonoguanidinic acid) | N-Phosphorylation | Solubility at physiological pH |
9-Aza-bisantrene | Carbon → nitrogen substitution | Altered topoisomerase II specificity |
Liposomal bisantrene | Phospholipid encapsulation | Reduced venous toxicity |
Regioisomeric analogs | Altered hydrazone positioning | Modulated DNA cleavage patterns |
Bisantrene belongs to the broader anthracycline-like chemotherapeutic class but exhibits distinct structural and mechanistic differences from classical anthracyclines (e.g., doxorubicin, daunorubicin). While both classes share a polyaromatic planar chromophore enabling DNA intercalation, bisantrene lacks the sugar moiety and quinone-hydroquinone redox system characteristic of natural anthracyclines. This absence fundamentally alters its reactive oxygen species (ROS) generation profile and cardiotoxicity potential [2] [8].
DNA binding studies reveal that bisantrene intercalates via a "threading" mechanism similar to nogalamycin, whereby its bulky substituents protrude into both DNA grooves. However, bisantrene's symmetric bishydrazone structure allows simultaneous major and minor groove contacts without requiring sugar-based recognition elements. This unique binding mode stabilizes topoisomerase II-DNA cleavage complexes at A-T rich sequences (e.g., 5'-AAAAA-3'), generating DNA single-strand breaks and DNA-protein crosslinks that inhibit replication and transcription [1] [7].
Topoisomerase II inhibition occurs at nanomolar concentrations (IC₅₀ ~0.02 μM), comparable to doxorubicin's potency. However, bisantrene's cardiotoxicity profile is markedly superior due to its inability to undergo redox cycling. Unlike quinone-containing anthracyclines, which generate semiquinone radicals and superoxide that damage cardiomyocyte mitochondria, bisantrene causes minimal reactive oxygen species (ROS) production. Clinical studies confirm cumulative doses exceeding 5,440 mg/m² without significant cardiac damage—far beyond the 450-550 mg/m² limit for doxorubicin [2] [8].
Table 3: Bisantrene vs. Classical Anthracyclines (Doxorubicin)
Property | Bisantrene | Doxorubicin |
---|---|---|
Core Structure | Anthracene bishydrazone | Anthracycline glycoside |
Redox-Active Quinone | Absent | Present |
DNA Binding Mode | Threading intercalation | Classical intercalation |
Topo II Poisoning IC₅₀ | ~20 nM | ~30 nM |
Primary DNA Specificity | A-T rich regions | GC base pairs |
ROS Generation | Minimal | Substantial |
Cardiotoxicity Risk | Very low | Dose-limiting |
MDR1 Substrate | Yes | Yes |
Bisantrene's activity spectrum overlaps partially with anthracyclines but includes notable exceptions. It maintains potency against certain anthracycline-resistant tumors, particularly in P388 leukemia and B16 melanoma models exhibiting P-glycoprotein (MDR1) overexpression. This resistance bypass stems from bisantrene's reduced susceptibility to efflux transport, though it remains an MDR1 substrate [5] [9]. Additionally, bisantrene uniquely inhibits the Fat Mass and Obesity-associated (FTO) demethylase (IC₅₀ = 142 nM), an m⁶A RNA demethylase involved in oncogenic signaling—a mechanism absent in classical anthracyclines [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7